molecular formula C18H20ClNO2S B2498457 2-(2-chlorophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1797069-24-9

2-(2-chlorophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2498457
CAS No.: 1797069-24-9
M. Wt: 349.87
InChI Key: CTEJHQKZYXUWDY-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, an oxan-4-yl group, and a thiophen-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves the following steps:

    Formation of the acetamide backbone: This can be achieved by reacting acetic anhydride with an appropriate amine under controlled conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the acetamide backbone with a chlorophenyl group, often using chlorobenzene and a suitable catalyst.

    Attachment of the oxan-4-yl group: This can be done through a nucleophilic substitution reaction, where the oxan-4-yl group is introduced using an oxirane derivative.

    Incorporation of the thiophen-2-ylmethyl group: This final step involves the reaction of the intermediate compound with thiophen-2-ylmethyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Sulfoxides and sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted aromatic compounds: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

2-(2-chlorophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which 2-(2-chlorophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-(oxan-4-yl)-N-methylacetamide: Lacks the thiophen-2-ylmethyl group.

    2-(2-chlorophenyl)-N-(oxan-4-yl)-N-[(furan-2-yl)methyl]acetamide: Contains a furan ring instead of a thiophene ring.

    2-(2-bromophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide: Has a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The presence of the thiophen-2-ylmethyl group in 2-(2-chlorophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c19-17-6-2-1-4-14(17)12-18(21)20(13-16-5-3-11-23-16)15-7-9-22-10-8-15/h1-6,11,15H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEJHQKZYXUWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CS2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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